![molecular formula C7H4Br2O2 B14259624 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one CAS No. 444586-28-1](/img/structure/B14259624.png)
3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-8-oxabicyclo[321]octa-3,6-dien-2-one is a chemical compound known for its unique bicyclic structure This compound is part of the oxabicyclo[321]octane family, which is characterized by a fused ring system containing oxygen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one typically involves the bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one. This process can be achieved through the following steps:
Bromination: The starting material, 8-oxabicyclo[3.2.1]oct-6-en-2-one, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like NaBH4 can convert the compound into less brominated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Less brominated or debrominated products.
Substitution: Substituted derivatives with nucleophiles replacing bromine atoms.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one involves its interaction with molecular targets through its reactive bromine atoms and bicyclic structure. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-2-one: A precursor in the synthesis of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one.
3,4-Dibromo-8-oxabicyclo[3.2.1]octane: A related compound with a similar structure but different reactivity.
Uniqueness
This compound is unique due to the presence of bromine atoms at specific positions, which enhances its reactivity and potential applications. Its bicyclic structure also contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
444586-28-1 |
|---|---|
Molekularformel |
C7H4Br2O2 |
Molekulargewicht |
279.91 g/mol |
IUPAC-Name |
3,4-dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one |
InChI |
InChI=1S/C7H4Br2O2/c8-5-3-1-2-4(11-3)7(10)6(5)9/h1-4H |
InChI-Schlüssel |
FXCVHFUGYLOYFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=O)C(=C(C1O2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


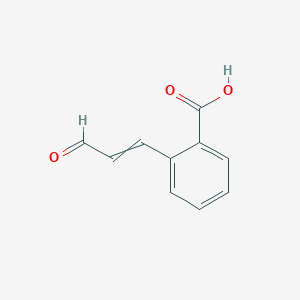
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)



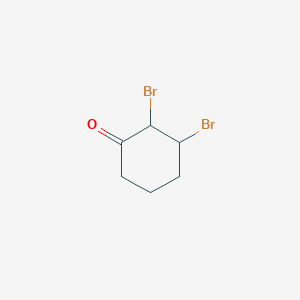
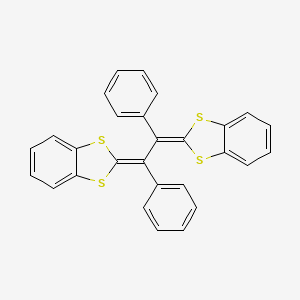
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)

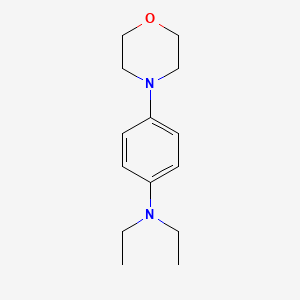
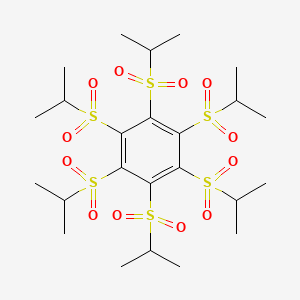

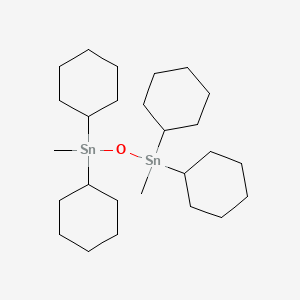
![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
